molecular formula C9H11NO4S B13182741 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide

Cat. No.: B13182741
M. Wt: 229.26 g/mol
InChI Key: IITYFCFSRKUYDF-UHFFFAOYSA-N
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Description

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a sulfonamide derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired chromene structure. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromenes depending on the reagents used.

Scientific Research Applications

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have shown its potential as an enzyme inhibitor, making it a candidate for drug development.

    Medicine: Research indicates its potential use in treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth. The exact pathways involved depend on the specific enzyme or molecular target.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
  • 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a versatile compound for various applications. In comparison, other similar compounds may lack the sulfonamide group, resulting in different reactivity and applications.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2-oxo-5,6,7,8-tetrahydrochromene-3-sulfonamide

InChI

InChI=1S/C9H11NO4S/c10-15(12,13)8-5-6-3-1-2-4-7(6)14-9(8)11/h5H,1-4H2,(H2,10,12,13)

InChI Key

IITYFCFSRKUYDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)O2)S(=O)(=O)N

Origin of Product

United States

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